molecular formula C10H17N3O3 B15055130 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde

Cat. No.: B15055130
M. Wt: 227.26 g/mol
InChI Key: MYTHJCQZINJNOS-UHFFFAOYSA-N
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Description

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is a heterocyclic organic compound that features both morpholine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde typically involves the reaction of morpholine derivatives with piperazine derivatives under controlled conditions. One common method includes the use of a Mannich reaction followed by a Michael addition reaction . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine or morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. The pathways involved often include signal transduction pathways and metabolic pathways that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds like 2-(Morpholin-4-yl)ethanol and 4-(Morpholin-4-yl)butan-1-amine.

    Piperazine derivatives: Compounds like 1-(2-Hydroxyethyl)piperazine and 1-(2-Methoxyphenyl)piperazine.

Uniqueness

4-(Morpholine-3-carbonyl)piperazine-1-carbaldehyde is unique due to its dual presence of morpholine and piperazine rings, which allows it to exhibit a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

4-(morpholine-3-carbonyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C10H17N3O3/c14-8-12-2-4-13(5-3-12)10(15)9-7-16-6-1-11-9/h8-9,11H,1-7H2

InChI Key

MYTHJCQZINJNOS-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(=O)N2CCN(CC2)C=O

Origin of Product

United States

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